An In-depth Technical Guide to Methyl Perfluorodecanoate: Chemical Properties and Structure
An In-depth Technical Guide to Methyl Perfluorodecanoate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl perfluorodecanoate is a fully fluorinated ester of decanoic acid. As a member of the per- and polyfluoroalkyl substances (PFAS) class, it possesses unique chemical and physical properties conferred by the high electronegativity and stability of the carbon-fluorine bond. These characteristics, such as high thermal stability, chemical inertness, and both hydrophobic and lipophobic nature, make it a subject of interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for methyl perfluorodecanoate, tailored for a scientific audience.
Chemical Properties and Structure
Methyl perfluorodecanoate is a liquid at room temperature with a high boiling point and density.[1] Its structure consists of a nine-carbon perfluorinated chain attached to a methyl ester group.
Physicochemical Properties
A summary of the key physicochemical properties of methyl perfluorodecanoate is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₃F₁₉O₂ | [2] |
| Molecular Weight | 528.11 g/mol | [2] |
| CAS Number | 307-79-9 | [2] |
| Appearance | Liquid | [1] |
| Boiling Point | 193 °C | [1] |
| Density | 1.497 g/mL (@ 20 °C) | [2] |
| Refractive Index | 1.3085 (@ 20 °C) | [2] |
| Melting Point | No data available | [1] |
| Solubility | No data available. Expected to be soluble in nonpolar or mildly polar organic solvents. |
Structural Information
The chemical structure of methyl perfluorodecanoate is characterized by a C9 perfluorinated alkyl chain linked to a methyl ester functional group.
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IUPAC Name: Methyl nonadecafluorodecanoate
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SMILES: COC(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F
Experimental Protocols
Synthesis of Methyl Perfluorodecanoate
Methyl perfluorodecanoate can be synthesized from perfluorodecanoic acid through esterification with methanol. A common method involves the conversion of the carboxylic acid to an acyl chloride followed by reaction with methanol.
Materials:
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Perfluorodecanoic acid
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Thionyl chloride (SOCl₂)
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Pyridine
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Methanol (anhydrous)
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Anhydrous solvent (e.g., dichloromethane)
Procedure:
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Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve perfluorodecanoic acid in an anhydrous solvent. Add a catalytic amount of pyridine. Slowly add thionyl chloride to the solution at room temperature. The reaction mixture is then heated to reflux for 2 hours to ensure complete conversion to the acyl chloride. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
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Esterification: After cooling the reaction mixture to 0-5 °C, anhydrous methanol is added dropwise. A stoichiometric amount of pyridine is also added to neutralize the HCl generated during the reaction. The reaction is stirred at this temperature for 4 hours.
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Work-up and Purification: The reaction mixture is washed with water to remove pyridine hydrochloride and any unreacted methanol. The organic layer is then washed with a dilute solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a final wash with brine. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude methyl perfluorodecanoate.
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Purification: The crude product can be further purified by vacuum distillation to obtain the final, high-purity product.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: A single sharp singlet is expected for the methyl protons (-OCH₃) in the region of 3.5-4.0 ppm.
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¹³C NMR: The spectrum would show a signal for the methyl carbon around 52 ppm and a signal for the carbonyl carbon around 160 ppm. The perfluorinated carbons would appear in the range of 105-120 ppm, likely showing complex splitting patterns due to C-F coupling.
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¹⁹F NMR: Multiple signals would be observed for the non-equivalent fluorine atoms along the perfluorinated chain. The terminal -CF₃ group would appear as a triplet around -81 ppm. The -CF₂ groups adjacent to the carbonyl and the terminal CF₃ would have distinct chemical shifts, and the remaining -CF₂- groups would show complex multiplets in the range of -120 to -126 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of methyl perfluorodecanoate is expected to show strong characteristic absorption bands:
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C=O stretch (ester): A strong, sharp peak around 1750-1770 cm⁻¹.
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C-F stretch: Very strong and broad absorptions in the region of 1100-1300 cm⁻¹.
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C-O stretch (ester): A strong peak in the 1000-1100 cm⁻¹ region.
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C-H stretch (methyl): Weak to medium peaks around 2950-3000 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 528. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 497, and subsequent fragmentation of the perfluoroalkyl chain.
Biological Activity and Toxicological Profile
The biological activity of methyl perfluorodecanoate has not been extensively studied. However, its parent compound, perfluorodecanoic acid (PFDA), is a well-documented peroxisome proliferator. Peroxisome proliferators are a class of chemicals that can induce the proliferation of peroxisomes in the liver of rodents, a process linked to hepatocarcinogenesis in these species. It is plausible that methyl perfluorodecanoate could be hydrolyzed in vivo to PFDA, thus exerting similar biological effects. The primary mechanism of action for peroxisome proliferators like PFDA is through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.
Conclusion
Methyl perfluorodecanoate is a fluorinated compound with distinct physicochemical properties. This guide has provided a detailed overview of its chemical structure, properties, a plausible synthesis protocol, and predicted spectroscopic characteristics. While data on its specific biological effects are limited, the known activity of its parent compound, perfluorodecanoic acid, suggests potential for peroxisome proliferation and related toxicological endpoints. Further research is warranted to fully elucidate the biological and toxicological profile of methyl perfluorodecanoate and its potential applications in various scientific disciplines.
